molecular formula C17H20ClN3O2 B2852756 ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate CAS No. 1025148-36-0

ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate

Cat. No.: B2852756
CAS No.: 1025148-36-0
M. Wt: 333.82
InChI Key: BIENBBGGXZBZMV-OWBHPGMISA-N
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Description

ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a cyano group attached to a prop-2-enoate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with 5-chloro-2-methylphenyl Group: The piperazine ring is then substituted with a 5-chloro-2-methylphenyl group using electrophilic aromatic substitution reactions.

    Attachment of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions.

    Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the compound to form the prop-2-enoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds and derivatives with modified functional groups.

Scientific Research Applications

ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate can be compared with other similar compounds to highlight its uniqueness:

    Ethyl 3-(4-(4-chlorophenyl)piperazinyl)-2-cyanoprop-2-enoate: Similar structure but with a different substitution pattern on the aromatic ring.

    Ethyl 3-(4-(5-bromo-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(4-(5-chloro-2-ethylphenyl)piperazinyl)-2-cyanoprop-2-enoate: Similar structure but with an ethyl group instead of a methyl group.

These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.

Properties

IUPAC Name

ethyl (Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-3-23-17(22)14(11-19)12-20-6-8-21(9-7-20)16-10-15(18)5-4-13(16)2/h4-5,10,12H,3,6-9H2,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIENBBGGXZBZMV-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N1CCN(CC1)C2=C(C=CC(=C2)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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